molecular formula C14H14N2O B3143001 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine CAS No. 51626-51-8

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Cat. No. B3143001
CAS RN: 51626-51-8
M. Wt: 226.27 g/mol
InChI Key: YQRCKSCFVFNUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine, also known as 2F-IND, is an indole-based chemical compound that is of interest to scientists for its unique properties and potential applications in research. 2F-IND is a substituted indole, meaning it has a nitrogen-containing ring with a substituent attached to it. The substituent in 2F-IND is a furan ring, which is a five-membered aromatic ring with a double bond between two carbon atoms. 2F-IND has a molecular formula of C12H11N and is a colorless solid with a melting point of 87-90 °C.

Scientific Research Applications

Synthesis Techniques

Various synthesis techniques for derivatives of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine and related compounds have been explored. For instance, the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxadiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine was achieved through a multi-step process involving furanidine and p-cyanomethyl-phenylhydrazine, leading to a series of intermediate products and yielding the final product in significant yield (Li De-chen, 2002). The synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives from furfuryl alcohol and the subsequent study of their biological activities indicate the potential of these compounds in cytotoxicity against cancer cell lines and bacterial strains (Weerachai Phutdhawong et al., 2019).

Crystal Structure and Molecular Docking Studies

The crystal structure of related compounds, such as 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, was determined using various spectroscopic techniques. Molecular docking studies on this compound revealed significant activity against proteins of mycobacterium tuberculosis and bacterial proteins, suggesting potential applications in anti-mycobacterial and anti-microbial activities (Venkata Bharat Nishtala & S. Basavoju, 2018).

Biological Activity and Applications

Anticancer Activities

The derivatives of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine have shown promise in various biological activities, particularly in anticancer research. Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibited cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Weerachai Phutdhawong et al., 2019). Another study synthesized and evaluated a series of 2,4-disubstituted furo[3,2-b]indole derivatives for anticancer activity, establishing structure-activity relationships and identifying potent agents against renal cancer cells (Shi-Hong Zhuang et al., 2013).

Antimicrobial and Antioxidant Activities

The synthesized compounds of this chemical class have been evaluated for antimicrobial activity against various bacterial and fungal species. The studies have revealed significant antibacterial, antiurease, and antioxidant activities, suggesting the potential of these compounds in the development of new antimicrobial and antioxidant agents (B. B. Sokmen et al., 2014).

properties

IUPAC Name

2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRCKSCFVFNUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295950
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51626-51-8
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51626-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 2
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 3
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 4
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 5
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 6
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.